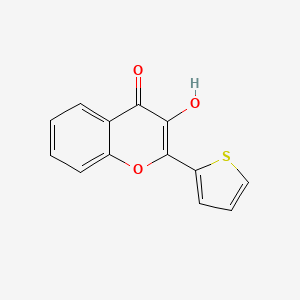

3-Hydroxy-2-(thiophen-2-yl)-4h-chromen-4-one

Übersicht

Beschreibung

3-Hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one is a compound that belongs to the class of chromones, which are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of thiophene-2-carbaldehyde and 3-hydroxy-4H-chromen-4-one as starting materials. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as ethanol. The mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the thiophene ring, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. One key mechanism is the excited-state intramolecular proton transfer (ESIPT), which has been extensively studied. Upon photo-excitation, the compound undergoes proton transfer, leading to the formation of a tautomeric form. This process is facilitated by the presence of intramolecular hydrogen bonds, which play a crucial role in stabilizing the transition state and the resulting products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Hydroxyflavone: Shares a similar chromone core but lacks the thiophene ring.

2-(Thiophen-2-yl)-4H-chromen-4-one: Similar structure but without the hydroxyl group at the 3-position.

3-Hydroxy-2-(furan-2-yl)-4H-chromen-4-one: Similar structure with a furan ring instead of a thiophene ring.

Uniqueness

3-Hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one is unique due to the presence of both the hydroxyl group and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The thiophene ring enhances its electronic properties, while the hydroxyl group contributes to its reactivity and potential for hydrogen bonding .

Eigenschaften

IUPAC Name |

3-hydroxy-2-thiophen-2-ylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3S/c14-11-8-4-1-2-5-9(8)16-13(12(11)15)10-6-3-7-17-10/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHIOWDJRLUYLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291839 | |

| Record name | 3-hydroxy-2-(thiophen-2-yl)-4h-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91805-20-8 | |

| Record name | NSC78630 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxy-2-(thiophen-2-yl)-4h-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 3-hydroxy-2-(2-thienyl)-4H-chromen-4-one in the presented research?

A1: The research primarily focuses on utilizing HTC as a chromogenic reagent for the spectrophotometric determination of various metal ions. [, , , , , , , , , ] This technique relies on the formation of colored complexes between HTC and specific metal ions, with the color intensity directly proportional to the metal ion concentration.

Q2: Which metal ions can be detected using 3-hydroxy-2-(2-thienyl)-4H-chromen-4-one, and what are the typical analytical wavelengths?

A2: HTC has been successfully employed in the spectrophotometric determination of several metal ions, including:

- Vanadium (III): Forms a yellow complex with HTC, extracted into carbon tetrachloride with maximum absorbance (λmax) at 420 nm. []

- Vanadium (V): Forms a dark yellow complex with HTC, extracted into benzene with λmax at 415-425 nm. []

- Iron (III): Forms a brown complex with HTC, extracted into chloroform with λmax at 415 nm. []

- Molybdenum (VI): Forms a complex with HTC, dissolved in water with Triton X-100 with λmax at 410 nm. [, ]

- Cerium (III): Forms a complex with HTC in the presence of diphenylamine with λmax at 430 nm. []

- Molybdenum (V): Forms a yellow complex with HTC, extracted into chloroform with λmax at 424 nm. []

- Thorium (IV): Forms a yellow complex with HTC in dilute acetic acid solution with λmax at 430 nm. []

- Palladium: Forms a yellow complex with HTC, extracted into chloroform with λmax at 455nm. []

Q3: How sensitive and selective is 3-hydroxy-2-(2-thienyl)-4H-chromen-4-one in these spectrophotometric assays?

A3: The research indicates that HTC exhibits good sensitivity and selectivity for the targeted metal ions. For instance:

- High molar absorptivity: HTC complexes with various metal ions display high molar absorptivity, ranging from 3.27 x 10^4 to 7.45 x 10^4 dm3 mol-1 cm-1, indicating strong light absorption and enhancing the sensitivity of detection. [, , , , , ]

- Low Sandell's sensitivity values: Reported values are in the range of 0.0016 to 0.0097 μg cm-2, reflecting the method's ability to detect low concentrations of the target metals. [, , , , ]

- Tolerance to interfering ions: The methods demonstrated significant tolerance to various other metal ions commonly found in samples, ensuring selective detection of the target metals. [, , , ]

Q4: What types of samples have been analyzed using these 3-hydroxy-2-(2-thienyl)-4H-chromen-4-one based methods?

A4: The research demonstrates the successful application of HTC-based spectrophotometric methods for analyzing various sample types, including:

- Synthetic samples: Used to validate the accuracy and precision of the developed methods. [, ]

- Technical samples: Highlighting the applicability of these methods for analyzing real-world samples containing the target metal ions. []

- Industrial samples: Demonstrating the practical use of these methods in industrial settings for quality control and monitoring. []

- Various other unspecified samples: Suggesting the versatility of these methods for analyzing different matrixes. [, ]

Q5: Are there any limitations to using 3-hydroxy-2-(2-thienyl)-4H-chromen-4-one in analytical applications?

A5: While HTC demonstrates significant potential as an analytical reagent, some limitations are acknowledged in the research:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-phenyl-1,4-diazepane](/img/structure/B4887356.png)

![2-[2-[2-(4-Ethoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol](/img/structure/B4887373.png)

![1-Cyclohexyl-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}-3-phenylthiourea](/img/structure/B4887383.png)

![2-[2-(2-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B4887393.png)

METHYL}ACETAMIDE](/img/structure/B4887395.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one](/img/structure/B4887402.png)

![5-cyclopropyl-7-(difluoromethyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4887418.png)

![(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4887434.png)

![2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE](/img/structure/B4887441.png)

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(1-methylsulfonylpiperidin-4-yl)oxybenzamide](/img/structure/B4887456.png)

![6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4887462.png)